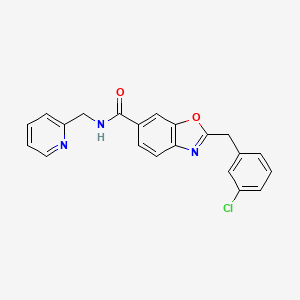![molecular formula C19H25N3O3 B6027570 [2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-(2-methoxyquinolin-4-yl)methanone](/img/structure/B6027570.png)
[2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-(2-methoxyquinolin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-(2-methoxyquinolin-4-yl)methanone is a complex organic compound that features a morpholine ring, a quinoline moiety, and a dimethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-(2-methoxyquinolin-4-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Moiety: Starting from 2-methoxyaniline, the quinoline ring is constructed through a series of cyclization reactions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the morpholine nitrogen with 2-chloro-N,N-dimethylethylamine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylamino groups.
Reduction: Reduction reactions can target the quinoline ring, leading to partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride in aprotic solvents like dimethyl sulfoxide (DMSO) are typical.
Major Products:
Oxidation: Products include quinoline N-oxides and N,N-dimethylformamide derivatives.
Reduction: Products include tetrahydroquinoline derivatives.
Substitution: Products include various substituted morpholine and quinoline derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which [2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-(2-methoxyquinolin-4-yl)methanone exerts its effects is primarily through its interaction with specific molecular targets. These include:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The quinoline moiety allows for intercalation into DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Benzylamine: A common precursor in organic chemistry.
Uniqueness:
- The presence of both a morpholine ring and a quinoline moiety in [2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-(2-methoxyquinolin-4-yl)methanone provides unique reactivity and potential for diverse applications.
- Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Propiedades
IUPAC Name |
[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-(2-methoxyquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-21(2)9-8-14-13-22(10-11-25-14)19(23)16-12-18(24-3)20-17-7-5-4-6-15(16)17/h4-7,12,14H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIISQUPLSKOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)C2=CC(=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclobutanecarboxamide](/img/structure/B6027497.png)
![[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B6027506.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6027508.png)
![1-(2-phenylethyl)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6027511.png)

![3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE](/img/structure/B6027523.png)
![ethyl 3-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6027533.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B6027539.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6027541.png)
![3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine](/img/structure/B6027544.png)


![6-Tert-butyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6027574.png)
![3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6027576.png)
